molecular formula C6H11N3 B192778 1-Methylhistamine CAS No. 501-75-7

1-Methylhistamine

Cat. No. B192778
CAS RN: 501-75-7
M. Wt: 125.17 g/mol
InChI Key: FHQDWPCFSJMNCT-UHFFFAOYSA-N
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Description

1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . NMH is excreted in the urine and can be measured as a biomarker of histamine activity .


Synthesis Analysis

NMH is synthesized by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied .


Molecular Structure Analysis

The molecular formula of 1-Methylhistamine is C6H11N3 . It is a low-molecular weight endogenous metabolite .


Chemical Reactions Analysis

Histamine and 1-Methylhistamine can be quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . A precolumn derivatization strategy prior to hydrophilic interaction liquid chromatography (HILIC)–tandem mass spectrometry analysis is proposed to quantify histamine release after administration of a CNS research compound .


Physical And Chemical Properties Analysis

The density of 1-Methylhistamine is 1.1±0.1 g/cm3 . Its boiling point is 296.7±15.0 °C at 760 mmHg . The molar mass is 125.175 g·mol−1 .

Scientific Research Applications

Identification in Bovine Brain

1-Methylhistamine, a major metabolite of histamine in mammals, has been identified in bovine brain. This metabolite is important in the histamine inactivation process in the brain. Histamine N-methyltransferase is key in this catabolism since diamine oxidase is absent in the brain. The presence of 1,4-methylhistamine in the brain has been reported, highlighting its significance in mammalian brain chemistry (Nakajima, Wolfgram, & Clark, 1967).

Histamine Metabolism in Cat Brain

In studies focusing on cat brain and other tissues, 1-methylhistamine (referred to as methylhistamine) has been observed as a product of histamine metabolism via histamine N-methyl transferase. This enzyme's presence in large amounts in brain tissue underlines the significance of 1-methylhistamine in histamine catabolism within the brain (White, 1966).

Analytical Determination Methods

High-performance liquid chromatography (HPLC) has been developed for determining histamine and 1-methylhistamine in biological buffers. This method is crucial for research on histamine metabolism and has been applied in studies involving epithelia of pig colon (von Vietinghoff, Gäbel, & Aschenbach, 2006).

Role in Oxidation Processes

1,4-Methylhistamine undergoes oxidation in mammalian plasma, playing a role in the biological inactivation of histamine. This indicates the presence of enzymes like amine oxidase in mammalian species, which are able to act upon histamine, including its metabolites like 1,4-methylhistamine (Blaschko, 1959).

Immunoassay Development

Monoclonal antibodies with high specificity for histamine and 1-methylhistamine have been developed, leading to the creation of immunoassays. These assays are used for quantifying histamine release from basophils and 1-methylhistamine release from mast cells after provocation (Hammar et al., 1990).

Excitation of Neurones in Human Enteric Nervous System

Histamine, including its variant 4-methylhistamine, has been found to excite neurons in the human enteric nervous system. This discovery is significant in understanding immunoneural signaling in the gut and offers insights into potential drug targets for gut disorders (Breunig et al., 2007).

Fluorometric Analysis

An automated cation-exchange chromatographic method for simultaneous analysis of di- and polyamines, histamine, and its metabolite 1-methylhistamine has been developed. This method is applicable in various biological fluids and is useful for monitoring cancer chemotherapy effectiveness (Perini, Sadow, & Hixson, 1979).

Specific Substrate for Type B Monoamine Oxidase

1,4-Methylhistamine has been characterized as a specific substrate for type B monoamine oxidase in rat liver mitochondria. This finding has implications for understanding the biochemical pathways involving histamine and its metabolites (Suzuki, Katsumata, & Oya, 1979).

Impact on Gastric Vascular Resistance

Studies on the effect of histamine and 1,4-methylhistamine on gastric vascular resistance in dogs indicate that while histamine causes rapid decreases in gastric vascular resistance, 1,4-methylhistamine does not significantly change vascular resistance. This highlights the specific roles of different histamine metabolites in gastric physiology (Wood, Wicina, & Cheung, 1990).

Safety And Hazards

NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .

Future Directions

The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied . This could be a starting point for the study of HA metabolomics as a suitable and non-invasive approach to histamine intolerance diagnosis .

properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDWPCFSJMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198207
Record name Tele-methylhistamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhistamine
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Product Name

1-Methylhistamine

CAS RN

501-75-7
Record name 1-Methylhistamine
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Record name Tele-methylhistamine
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Record name 1-Methylhistamine
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Record name Tele-methylhistamine
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Record name 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine
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Record name 1-METHYLHISTAMINE
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Record name 1-Methylhistamine
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URL http://www.hmdb.ca/metabolites/HMDB0000898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (50 g) was dissolved in IMS (200 ml)/water (200 ml). This was passed through a DOWEX550A column (600 g), eluting with IMS (ca. 4 litres). Appropriate fractions were combined and concentrated in vacuo to yield the title compound, 13.4 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
781
Citations
E Bourgogne, FX Mathy, D Boucaut, H Boekens… - Analytical and …, 2012 - Springer
… mL -1 for histamine and 1-methylhistamine, respectively. These limits were suitable to … to assess release kinetics of histamine and 1-methylhistamine in several hundred rat brain …
Number of citations: 27 link.springer.com
J Martens-Lobenhoffer, HJ Neumann - Journal of Chromatography B …, 1999 - Elsevier
The determination of the metabolites of histamine, 1-methylhistamine (MHIS) and 1-methylimidazoleacetic acid (MIIA), in human urine is a useful tool for the diagnosis of mastocytosis. …
Number of citations: 18 www.sciencedirect.com
F Nishiwaki, K Kuroda, Y Inoue… - Biomedical …, 2000 - Wiley Online Library
… Histamine and 1-methylhistamine are usually analyzed by HPLC or RIA. HPLC is highly sensitive, but the process takes time and needs concentrated acid and basic solutions. RIA …
K Beyer, B Niggemann, S Schulze… - International archives of …, 1994 - karger.com
… related to the suspected food, late-phase reactions, such as eczematous ones, are dif ficult to identify clinically [8], In this study, we tried to establish whether urinary 1methylhistamine (…
Number of citations: 44 karger.com
K Saito, M Horie, N Nose, K Nakagomi… - … of Chromatography A, 1992 - Elsevier
An on-column fluorometric derivatization method was developed for the determination of hisatmine and 1-methylhistamine (HMs) by high-performance liquid chromatography. The …
Number of citations: 72 www.sciencedirect.com
S Sánchez-Pérez, R Celorio-Sardà… - Frontiers in …, 2022 - frontiersin.org
… Thus, the aim of this study was to assess the urinary excretion of HA and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group. Levels of …
Number of citations: 6 www.frontiersin.org
V von Vietinghoff, G Gäbel, JR Aschenbach - Journal of Chromatography B, 2006 - Elsevier
A method for the determination of histamine and its catabolite 1-methylhistamine (1-MH) was developed, using HPLC with fluorescence detection. Derivatization of both compounds …
Number of citations: 12 www.sciencedirect.com
JL Devalia, BD Sheinman, RJ Davies - Journal of Chromatography B …, 1985 - Elsevier
… 7.5 and 8.5 min for 1-methylhistamine and histamine, respectively and … and 1-methylhistamine in the range 0.1-10 ng ml -l. The limits of detection for histamine and 1-methylhistamine …
Number of citations: 24 www.sciencedirect.com
S Schulze, B Niggemann, AN Savaser, U Wahn - Allergy, 1992 - Wiley Online Library
… 1-methylhistamine exeretion and the influence of food intake in a group of 14 healthy nonatopic children (aged 2-16 years). Histamine and 1-methylhistamine … urinary 1-methylhistamine …
Number of citations: 12 onlinelibrary.wiley.com
K Saito, M Horie, H Nakazawa - Journal of Chromatography B: Biomedical …, 1994 - Elsevier
Urinary histamine (Him) and 1-methylhistamine (MH) were determined by liquid chromatography (LC) using on-column derivatization coupled with a column-switching technique. An …
Number of citations: 18 www.sciencedirect.com

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